
2,2,4,4,6,6-Hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trioxatrisilinane core with six hexadecyl groups attached, making it highly hydrophobic and suitable for specialized applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of hexadecylsilane with a trioxatrisilinane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or hexane, and the reaction temperature is maintained between 60-80°C to ensure complete substitution of the silicon atoms.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts such as platinum or palladium can enhance the reaction rate and selectivity. Post-reaction, the product is purified using techniques like column chromatography or recrystallization to achieve high purity.
化学反应分析
Types of Reactions
2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using hydrides such as lithium aluminum hydride, converting the compound into its corresponding silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atoms, where groups like alkoxides or halides can replace the hexadecyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; temperatures around 25-50°C.
Reduction: Lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Alkoxides, halides; solvents like toluene or dichloromethane; temperatures around 50-80°C.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of novel materials and coatings.
Biology: Potential use in the development of biocompatible surfaces and drug delivery systems.
Medicine: Investigated for its role in creating hydrophobic barriers in medical devices.
Industry: Utilized in the production of water-repellent coatings and lubricants.
作用机制
The mechanism of action of 2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets through hydrophobic interactions. The hexadecyl groups provide a non-polar surface that can interact with hydrophobic regions of proteins or other molecules, potentially altering their function or stability. This compound can also form self-assembled monolayers on surfaces, creating a hydrophobic barrier that can influence surface properties and interactions.
相似化合物的比较
Similar Compounds
2,2,4,4,6,6-Hexakis(2,2,3,3,4,4-hexafluorobutoxy)-1,3,5,2,4,6-triazatriphosphorine: Known for its use in mass spectrometry calibration.
2,2,4,4,6,6-Hexakis(2,2,2-trifluoroethoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine: Utilized in various chemical analyses.
Uniqueness
2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane is unique due to its highly hydrophobic nature and the ability to form stable self-assembled monolayers. This makes it particularly useful in applications requiring water-repellent properties and stable surface modifications.
属性
CAS 编号 |
139231-91-7 |
|---|---|
分子式 |
C96H198O3Si3 |
分子量 |
1484.8 g/mol |
IUPAC 名称 |
2,2,4,4,6,6-hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C96H198O3Si3/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-100(92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)97-101(93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3,94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)99-102(98-100,95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h7-96H2,1-6H3 |
InChI 键 |
ITDLDOXHNDXOII-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


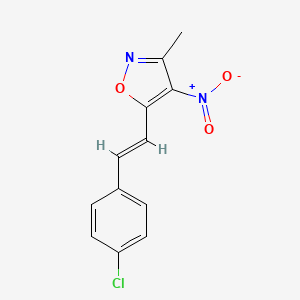

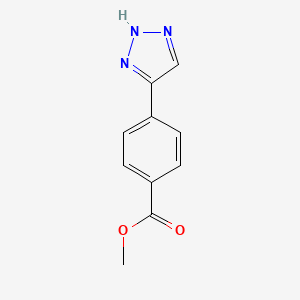
![4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride](/img/structure/B12902499.png)
![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B12902507.png)
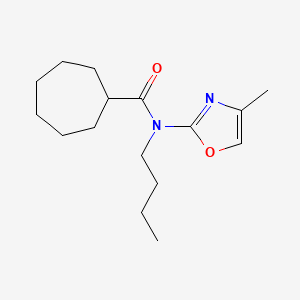

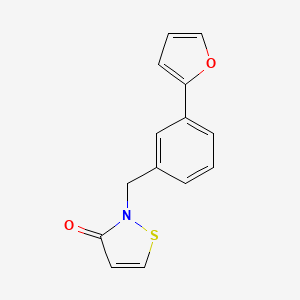
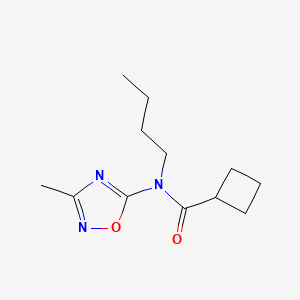
![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)

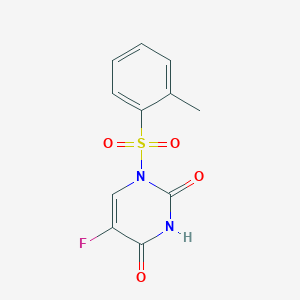
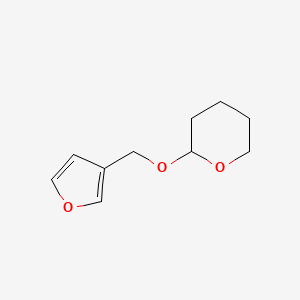
![1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12902576.png)
